Benzyl 2-Biphenylyl Ether
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Overview
Description
Benzyl 2-Biphenylyl Ether is an organic compound characterized by the presence of a benzyl group attached to a biphenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing Benzyl 2-Biphenylyl Ether is through the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using 2-benzyloxy-1-methylpyridinium triflate as a reagent. This method allows for the protection of alcohols under neutral conditions, making it suitable for complex substrates .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Biphenylyl Ether undergoes various chemical reactions, including:
Oxidation: Using reagents such as potassium permanganate (KMnO_4) or osmium tetroxide (OsO_4).
Reduction: Employing hydrogenation catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Involving nucleophiles such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Common Reagents and Conditions:
Oxidation: KMnO_4, OsO_4, CrO_3/pyridine.
Reduction: H_2/Ni, H_2/Rh, Zn/HCl.
Substitution: LiAlH_4, NaBH_4, RLi, RMgX.
Major Products: The major products formed from these reactions include alcohols, toluene, phenol, and cyclohexanol .
Scientific Research Applications
Benzyl 2-Biphenylyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-Biphenylyl Ether involves the cleavage of the ether bond under acidic or basic conditions. This process can proceed via S_N1 or S_N2 mechanisms, depending on the nature of the substituents and the reaction conditions . The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- Benzyl Phenyl Ether
- Diphenyl Ether
- Benzyl Ether
Comparison: Benzyl 2-Biphenylyl Ether is unique due to the presence of both benzyl and biphenyl groups, which confer distinct chemical and physical properties. Compared to Benzyl Phenyl Ether and Diphenyl Ether, this compound exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C19H16O |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-phenyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H16O/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
VIGAGZWJPRGWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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